molecular formula C17H21NO3 B593295 6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide CAS No. 1646795-60-9

6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide

Cat. No. B593295
CAS RN: 1646795-60-9
M. Wt: 287.4
InChI Key: XWRBNJBEHUJLPT-ZROIWOOFSA-N
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Description

6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide, also known as 6-OPETHA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic amide that has been found to have several interesting biochemical and physiological effects.

Scientific Research Applications

Biomedical Research

The compound KC02 has been used in biomedical research. For instance, the KC02-44D hTERT cell line, a human endometrial stromal cell line developed with hTERT technology, has been used in various studies .

Chemical Synthesis

The compound KC02, with its complex structure, can be used in chemical synthesis. It exhibits high perplexity due to its complex structure and offers burstiness with varying applications.

Catalytic Applications

Lanthanide-oxo/hydroxo clusters (LOCs), which are similar in structure to KC02, have been used in catalysis. This aspect of research stands in stark contrast to their extensively studied synthetic and structural chemistry as well as the much-researched magnetic properties .

Nanolithography

Oxetanes, which are structurally similar to KC02, have been used in nanolithography. They have been evaluated for their patterning performance, and the influence of structural characteristics on resolution and sensitivity has been investigated .

properties

IUPAC Name

(6Z)-6-[2-oxo-4-(2-phenylethyl)oxetan-3-ylidene]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c18-16(19)10-6-2-5-9-14-15(21-17(14)20)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,15H,2,5-6,10-12H2,(H2,18,19)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRBNJBEHUJLPT-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=CCCCCC(=O)N)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2/C(=C/CCCCC(=O)N)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide
Reactant of Route 2
6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide
Reactant of Route 3
6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide
Reactant of Route 4
6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide
Reactant of Route 5
Reactant of Route 5
6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide
Reactant of Route 6
6-(2-Oxo-4-phenethyloxetan-3-ylidene)hexanamide

Q & A

Q1: What is the KC02-44D cell line and what is its significance in research?

A1: KC02-44D is an immortalized human endometrial stromal cell line. [] Endometrial stromal cells are crucial for the establishment and maintenance of pregnancy. This cell line serves as a valuable tool for studying various aspects of endometrial biology, such as decidualization, response to inflammatory stimuli, and the impact of environmental factors like cigarette smoke. [, ]

Q2: How does the KC02-44D cell line respond to cigarette smoke extract (CSE)?

A2: Studies using KC02-44D cells have shown that CSE exposure leads to increased reactive oxygen species levels and activation of Hypoxia-inducible factor (HIF)-1α. [] This activation, even under non-hypoxic conditions, suggests that CSE induces cellular stress and may contribute to endometrial remodeling. []

Q3: What role does Interleukin 17A (IL17A) play in KC02-44D cell function during decidualization?

A3: Research indicates that IL17A, potentially secreted by immune cells within the uterus, influences the function of endometrial stromal cells, including the KC02-44D cell line. [] Specifically, IL17A stimulation during decidualization was found to suppress Insulin-like growth factor binding protein 1 (IGFBP1), a key marker of decidualization. [] This suggests a potential role for IL17A in regulating implantation and fetal growth. []

Q4: How is the transcription factor Forkhead box protein O1 (FOXO1) involved in the IL17A-mediated suppression of IGFBP1 in KC02-44D cells?

A4: Experiments using KC02-44D cells have demonstrated that IL17A stimulation during decidualization causes FOXO1 to translocate from the nucleus to the cytoplasm. [] This translocation is thought to be mediated by IkB kinase alpha-induced phosphorylation of FOXO1. [] The cytoplasmic localization of FOXO1 likely contributes to the observed suppression of IGFBP1. []

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